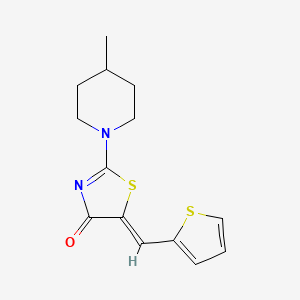![molecular formula C13H5Cl5N4 B11535582 2,4,5-trichloro-6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11535582.png)
2,4,5-trichloro-6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-TRICHLORO-6-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE is a complex organic compound characterized by its multiple chlorine atoms and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-TRICHLORO-6-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent chlorination. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,4,5-TRICHLORO-6-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated pyridine derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
2,4,5-TRICHLORO-6-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,5-TRICHLORO-6-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A synthetic auxin used as a herbicide.
Phenol, 2,4,5-trichloro-: A chlorinated phenol with antimicrobial properties.
Uniqueness
2,4,5-TRICHLORO-6-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE is unique due to its specific structure, which imparts distinct chemical and biological properties. Its multiple chlorine atoms and pyridine ring make it particularly interesting for various applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C13H5Cl5N4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2,4,5-trichloro-6-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H5Cl5N4/c14-7-2-1-6(9(15)3-7)5-20-22-13-11(17)10(16)8(4-19)12(18)21-13/h1-3,5H,(H,21,22)/b20-5+ |
InChI Key |
ZGPYOLWZXZWDDE-DENHBWNVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=N/NC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NNC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B11535500.png)
![N'-[(1Z)-1-(3,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,4-difluorobenzohydrazide](/img/structure/B11535516.png)
![N-cyclooctyl-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B11535522.png)
![4-bromo-N-(1,1-dioxido-1,2-benzothiazol-3-yl)-N'-methyl-N'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B11535536.png)
![2,4-dimethyl-6-{(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}-5-(prop-2-en-1-yl)pyrimidine](/img/structure/B11535539.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-cyclohexylbenzamide](/img/structure/B11535543.png)

![(5E)-5-[(3,5-diiodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11535559.png)
![2-amino-5-hydroxy-4-(4-nitrophenyl)-8-[(Z)-(phenylimino)methyl]-4H-chromene-3-carbonitrile](/img/structure/B11535569.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11535576.png)
![N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11535594.png)

![2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-fluorophenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11535599.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-iodophenyl)benzamide](/img/structure/B11535603.png)
